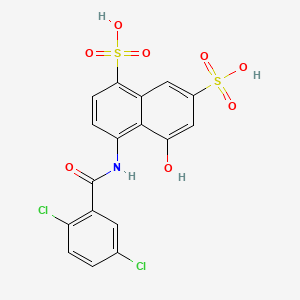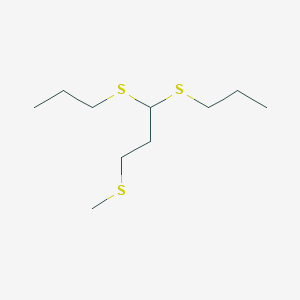![molecular formula C10H11BrN4 B1508011 5-bromo-1,3,8,12-tetrazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene CAS No. 1239883-36-3](/img/structure/B1508011.png)
5-bromo-1,3,8,12-tetrazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-7,8,9,10-tetrahydro-6H-pyrido[3’,2’:4,5]imidazo[1,2-d][1,4]diazepine is a complex heterocyclic compound that belongs to the class of imidazo[1,2-d][1,4]diazepines This compound is characterized by its unique fused ring structure, which includes a pyridine ring, an imidazole ring, and a diazepine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7,8,9,10-tetrahydro-6H-pyrido[3’,2’:4,5]imidazo[1,2-d][1,4]diazepine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the alkylation of imidazole with 1,3-dibromopropane, followed by cyclization with a pyridine derivative. The reaction conditions often require the use of strong bases such as potassium carbonate and solvents like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
3-Bromo-7,8,9,10-tetrahydro-6H-pyrido[3’,2’:4,5]imidazo[1,2-d][1,4]diazepine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydro derivatives.
Cyclization Reactions: The presence of multiple reactive sites allows for further cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride (LiAlH4).
Solvents: DMF, dichloromethane (DCM), and ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce N-oxides .
科学研究应用
3-Bromo-7,8,9,10-tetrahydro-6H-pyrido[3’,2’:4,5]imidazo[1,2-d][1,4]diazepine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand for various biological targets, including enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as electroluminescent materials for OLED devices.
作用机制
The mechanism of action of 3-Bromo-7,8,9,10-tetrahydro-6H-pyrido[3’,2’:4,5]imidazo[1,2-d][1,4]diazepine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or act as an agonist or antagonist for specific receptors .
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring structure but lack the diazepine ring.
Imidazo[2,1-b]thiazines: These compounds contain a thiazine ring instead of a diazepine ring.
Pyrido[2,3-d]pyrimidines: These compounds have a pyrimidine ring fused to a pyridine ring.
Uniqueness
3-Bromo-7,8,9,10-tetrahydro-6H-pyrido[3’,2’:4,5]imidazo[1,2-d][1,4]diazepine is unique due to its specific ring structure and the presence of a bromine atom, which imparts distinct chemical reactivity and potential biological activity.
属性
CAS 编号 |
1239883-36-3 |
|---|---|
分子式 |
C10H11BrN4 |
分子量 |
267.13 g/mol |
IUPAC 名称 |
5-bromo-1,3,8,12-tetrazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene |
InChI |
InChI=1S/C10H11BrN4/c11-7-5-8-10(13-6-7)15-4-3-12-2-1-9(15)14-8/h5-6,12H,1-4H2 |
InChI 键 |
XBFPAEDUMUJMNN-UHFFFAOYSA-N |
SMILES |
C1CNCCN2C1=NC3=C2N=CC(=C3)Br |
规范 SMILES |
C1CNCCN2C1=NC3=C2N=CC(=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10-Methyl-11H-benzo[A]carbazole-3,4-dione](/img/structure/B1507928.png)




![6-Bromo-1,2,3,4-tetrahydrodibenzo[B,D]thiophene](/img/structure/B1507935.png)
![3-Butyl-2-[3-(3-butyl-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)prop-1-en-1-yl]-1,1-dimethyl-1H-benzo[e]indol-3-ium perchlorate](/img/structure/B1507939.png)
![Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1507941.png)
![8-(Benzyloxy)imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1507942.png)

![N-[(1R)-2,3-Dihydro-6-hydroxy-1H-inden-1-YL]carbamic acid tert-butyl ester](/img/structure/B1507948.png)
![tert-butyl 2-(6-methylpyridazin-3-yl)-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1507949.png)
![5-Bromo-3-methyl-1H-imidazo[4,5-B]pyridin-2(3H)-one](/img/structure/B1507950.png)

